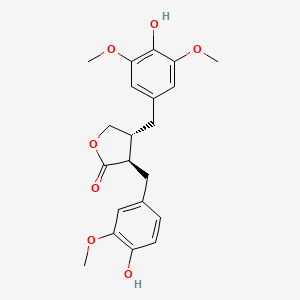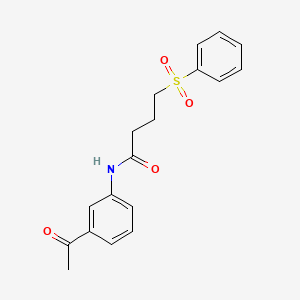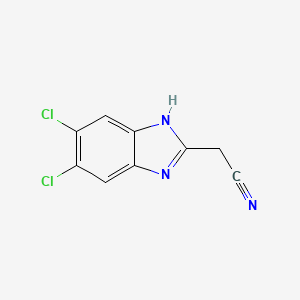
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis and Crystal Structure : The compound has been synthesized and characterized by various methods such as H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. The structure was detailed, showcasing its crystalline form in a monoclinic space group with specific geometric parameters (Hu et al., 2018).
Potential Antitumor Activities and Docking Study
- Antitumor Activities and Docking Study : A study examined the antitumor activity of the compound through MTT assay and conducted a docking study into CDK4 protein to understand its potential potencies in this target. The interactions of the compound with the active site residues of CDK4 were analyzed, suggesting its relevance in cancer research (Hu et al., 2018).
Crystallographic Details and Biological Activity Study
Crystal Structure and Biological Activity : In one of the studies, the compound's crystal structure is described, highlighting the twisted angle between the planar indole component and the rest of the molecule. This compound is part of a series being studied for biological activity, and its intramolecular and intermolecular hydrogen bonds are detailed (Saharin et al., 2008).
Molecular Rearrangement and Derivatives : Research on molecular rearrangement of similar structures led to the formation of new indole and imidazolinone derivatives, indicating the compound's utility in the synthesis of varied chemical entities with potential biological activities (Klásek et al., 2007).
Enzyme Inhibition and Anticancer Investigations : The compound belongs to a class of derivatives studied for enzyme inhibition, showcasing effects on urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, some derivatives showed in vitro anticancer activity, indicating the compound's role in this area (Mustafa et al., 2014).
Synthesis for Pharmacokinetics Studies : The synthesis of deuterium-labeled derivatives of similar structures for use as internal standards in LC–MS analysis for drug absorption, distribution, and other pharmacokinetics studies highlights the compound's importance in drug development and analysis (Liang et al., 2020).
Antidepressant Potential through 5-HT Reuptake Inhibition : A study related to the compound structure demonstrated its potential as an antidepressant, showing both 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism in vitro, suggesting a significant impact on serotonergic neurotransmission (Matzen et al., 2000).
Corrosion Inhibition and Thermodynamic Properties : The compound's derivatives have been studied for their corrosion inhibition properties, showcasing their efficiency and providing detailed thermodynamic properties, which could be relevant in material sciences and industrial applications (Bahrami & Hosseini, 2012).
Antimicrobial Activities of Novel Derivatives : Synthesis of novel derivatives containing the compound and their antimicrobial evaluation indicate the potential of these derivatives in pharmaceutical applications, especially in developing new antimicrobial agents (Rani et al., 2014).
Propriétés
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-12-11-22-13-17(16-5-3-4-6-18(16)22)21-19(23)20-14-7-9-15(25-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWZGBZGFUPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)
![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)



![methyl 2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2486664.png)

![2-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2486668.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2486672.png)

![N-[5-(1H-Benzimidazol-2-yl)-2-methoxyphenyl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2486674.png)

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide](/img/structure/B2486679.png)
